molecular formula C9H17BrN2Si B050825 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole CAS No. 130874-28-1

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole

Cat. No.: B050825
CAS No.: 130874-28-1
M. Wt: 261.23 g/mol
InChI Key: FBYMFFXGAWGYTD-UHFFFAOYSA-N
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Description

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a tert-butyldimethylsilyl group at the 1-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Silylation: The final step involves the introduction of the tert-butyldimethylsilyl group at the 1-position. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free pyrazole.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., tetrabutylammonium fluoride).

Major Products

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Deprotection: Free pyrazole.

Scientific Research Applications

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and silyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(trimethylsilyl)-1H-pyrazole: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

    4-Chloro-1-(tert-butyldimethylsilyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(tert-Butyldimethylsilyl)-1H-pyrazole: Lacks the bromine substitution at the 4-position.

Uniqueness

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole is unique due to the presence of both the bromine and tert-butyldimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

(4-bromopyrazol-1-yl)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrN2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYMFFXGAWGYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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